1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole
Description
1-(2-Fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 3 and a 2-fluoro-4-nitrophenyl group at position 1. Pyrazole derivatives are widely studied for their biological activities, including antifungal, anti-inflammatory, and pesticidal properties .
Properties
IUPAC Name |
1-(2-fluoro-4-nitrophenyl)-3-methylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN3O2/c1-7-4-5-13(12-7)10-3-2-8(14(15)16)6-9(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOLYRIEQCSFJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole typically involves the following steps:
Nitration of 2-fluorotoluene: The starting material, 2-fluorotoluene, is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 2-fluoro-4-nitrotoluene.
Formation of hydrazone: 2-fluoro-4-nitrotoluene is then reacted with hydrazine hydrate to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
Key reactive sites include:
Comparative Reactivity with Structural Analogs
The compound’s unique methoxy/hydroxy substitution pattern confers distinct reactivity compared to related tetrazolopyrimidines:
Ring-Opening Reactions
The dihydropyrimidine ring undergoes acid-catalyzed ring opening at position N1–C2 (bond length: 1.393 Å) to yield linear inte
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole. Research indicates that compounds with similar structures exhibit potent growth inhibition against drug-resistant bacteria such as Staphylococcus aureus and Acinetobacter baumannii, with minimum inhibitory concentrations (MIC) as low as 0.39 μg/mL . The mechanism often involves disrupting bacterial membranes, which is crucial in combating antibiotic resistance.
Anticancer Properties
The compound's structural analogs have been evaluated for their anticancer activities. For instance, certain pyrazole derivatives have shown promising results against glioblastoma cell lines by inhibiting key signaling pathways associated with tumor growth. Specifically, compounds exhibiting low micromolar activity against kinases like AKT2/PKBβ have been identified, suggesting a novel approach to glioma treatment .
Anti-inflammatory and Analgesic Effects
Pyrazole derivatives are known for their anti-inflammatory properties. The presence of specific substituents can enhance these effects, making them suitable candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs). Various studies report that pyrazoles can act as analgesics, providing pain relief without the side effects commonly associated with traditional NSAIDs .
Agricultural Applications
Pesticide Development
The unique reactivity of pyrazoles has led to their exploration as potential agrochemicals. Research indicates that certain derivatives can act as effective herbicides or fungicides. Their ability to inhibit specific biochemical pathways in plants or pathogens makes them valuable in developing sustainable agricultural practices .
Material Science Applications
Nonlinear Optical Properties
Recent investigations into the nonlinear optical (NLO) properties of pyrazole derivatives suggest their applicability in photonic devices. The ability of these compounds to undergo photo-induced electron transfer positions them as candidates for advanced materials in optoelectronics and laser technology .
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against drug-resistant bacteria (MIC ≤ 0.39 μg/mL) |
| Anticancer Agents | Inhibits AKT2/PKBβ signaling in glioblastoma cells | |
| Anti-inflammatory Drugs | Exhibits analgesic properties without severe side effects | |
| Agricultural Science | Herbicides/Fungicides | Potential for sustainable pest control |
| Material Science | Photonic Devices | Exhibits significant nonlinear optical properties |
Case Studies
-
Antimicrobial Efficacy Study
A study published in Nature explored the synthesis of pyrazole derivatives and their antimicrobial activity. The findings revealed that several compounds demonstrated significant inhibition of drug-resistant bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy . -
Anticancer Activity on Glioblastoma
In a recent investigation, a series of pyrazole derivatives were tested against glioblastoma cell lines. One compound showed potent inhibitory effects on tumor growth while displaying minimal cytotoxicity to non-cancerous cells, highlighting its therapeutic potential . -
Nonlinear Optical Properties Analysis
Computational studies using density functional theory (DFT) have been conducted to evaluate the NLO properties of pyrazole derivatives. These studies provide insights into the molecular interactions that contribute to their optical behavior, paving the way for future applications in photonics .
Mechanism of Action
The mechanism of action of 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group and fluorine atom can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary and are often the subject of detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural Features of Selected Pyrazole Derivatives
*Calculated based on molecular formula derived from systematic name.
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The target compound’s 4-nitro and 2-fluoro substituents create a strong electron-deficient aromatic system, contrasting with derivatives like 1-(4-Chlorophenyl)-4-(2-methoxyphenyl)-3-methyl-1H-pyrazole, where the methoxy group donates electrons .
- Steric Effects : Bulky substituents (e.g., iodine in ) reduce molecular flexibility and may hinder interactions in biological systems.
Physicochemical Properties
Table 2: Physical and Electronic Properties
Key Observations :
- Predicted vs. Experimental Data : Many properties (e.g., density, boiling points) for newer compounds like are computational predictions, highlighting the need for experimental validation.
- Halogen Effects: Iodine in significantly increases molecular weight and density compared to non-halogenated analogs.
Biological Activity
1-(2-Fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound features a pyrazole ring substituted with a fluorine atom and a nitro group on the phenyl ring. This unique structure contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Specifically, this compound has been studied for its effects against various bacterial strains.
- Mechanism : The presence of the nitro group enhances the compound's ability to interact with bacterial enzymes, potentially inhibiting their function.
- Case Study : A study demonstrated that similar pyrazole derivatives showed effectiveness against Staphylococcus aureus and Escherichia coli, suggesting that this compound may share similar antimicrobial efficacy .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
- Mechanism : By inhibiting COX enzymes, these compounds can reduce the production of pro-inflammatory mediators.
- Research Findings : In vitro studies have shown that certain pyrazole derivatives can significantly decrease levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key players in inflammatory responses .
3. Anticancer Activity
The anticancer properties of this compound are particularly noteworthy. Compounds with a similar pyrazole framework have demonstrated activity against various cancer cell lines.
- Mechanism : The compound may induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation.
- Case Studies :
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that allow for the introduction of various substituents to enhance biological activity.
| Synthesis Method | Description |
|---|---|
| Reduction | Converts nitro groups to amino groups for further functionalization. |
| Substitution | Various nucleophiles can be used to create diverse derivatives. |
| Oxidation | Modifications can lead to new compounds with altered biological profiles. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2-fluoro-4-nitrophenyl)-3-methyl-1H-pyrazole, and how can reaction conditions be systematically optimized?
- Methodology : Begin with nucleophilic substitution or condensation reactions using 2-fluoro-4-nitrobenzene derivatives and methyl-substituted pyrazole precursors. Microwave-assisted synthesis (e.g., 30-second irradiation with POCl₃ in DMF, as in ) can enhance reaction efficiency. Optimize parameters (temperature, solvent polarity, catalyst loading) via Design of Experiments (DoE) to maximize yield. Monitor purity using HPLC or GC-MS.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Approach : Use - and -NMR to verify substitution patterns on the pyrazole and aryl rings. Fluorine (-NMR) and nitro group signals are critical for structural confirmation. IR spectroscopy identifies nitro (1520–1350 cm) and C-F (1100–1000 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular mass. Cross-reference with crystallographic data (e.g., dihedral angles in pyrazole derivatives ).
Q. What safety protocols are essential when handling nitro- and fluorine-containing intermediates during synthesis?
- Guidelines : Nitro groups pose explosion risks under heat or shock; use low-temperature conditions and avoid dry grinding. Fluorinated compounds may release HF—employ PPE (gloves, goggles) and work in fume hoods. Follow waste disposal regulations for halogenated/nitro wastes .
Advanced Research Questions
Q. How do electronic effects of the 2-fluoro-4-nitrophenyl substituent influence the reactivity and stability of the pyrazole core?
- Analysis : The electron-withdrawing nitro and fluoro groups reduce electron density on the pyrazole, affecting nucleophilic substitution or electrophilic aromatic substitution. Computational studies (DFT) can map frontier molecular orbitals and predict sites for functionalization. Compare with analogs lacking these substituents to isolate electronic effects .
Q. What strategies are effective in designing derivatives of this compound for structure-activity relationship (SAR) studies in medicinal chemistry?
- Method : Use click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition ) to append triazole or other heterocyclic moieties. Introduce bioisosteres (e.g., replacing nitro with cyano or sulfonyl groups) to modulate pharmacokinetics. Evaluate biological activity (e.g., enzyme inhibition, antimicrobial assays) and correlate with substituent electronic/logP profiles .
Q. How can crystallographic data resolve contradictions in reported biological activities of structurally similar pyrazole derivatives?
- Resolution : Perform single-crystal X-ray diffraction to determine 3D conformation (e.g., dihedral angles between aryl and pyrazole rings ). Compare with bioactive conformations from molecular docking. For example, a planar vs. twisted aryl ring may alter binding to target proteins, explaining discrepancies in antifungal or anti-inflammatory activity .
Q. What mechanistic insights can be gained from studying the compound’s degradation under oxidative or hydrolytic conditions?
- Experimental Design : Expose the compound to accelerated oxidative (H₂O₂, UV light) or hydrolytic (acidic/basic aqueous media) conditions. Monitor degradation products via LC-MS and identify pathways (e.g., nitro reduction to amine or defluorination). Stability data inform storage conditions and prodrug design .
Methodological Challenges
Q. How can researchers address low yields in multi-step syntheses involving fluorinated intermediates?
- Solutions : Optimize protecting groups for fluorine (e.g., Boc for amines) to prevent side reactions. Use fluorophilic catalysts (e.g., silver salts) to enhance regioselectivity. Employ flow chemistry for exothermic steps (e.g., nitration) to improve control and scalability .
Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?
- Tools : Molecular dynamics (MD) simulations and docking software (AutoDock, Schrödinger Suite) model binding to enzymes like carbonic anhydrase or cyclooxygenase (COX). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
